![molecular formula C19H24N2O2 B2451327 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide CAS No. 851096-25-8](/img/structure/B2451327.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide, also known as Cpn-10, is a small molecule that has been studied for its potential therapeutic properties. This compound has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
- CCG-28164 has drawn attention for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preclinical studies suggest that it may interfere with key signaling pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases. CCG-28164 has demonstrated anti-inflammatory effects by modulating inflammatory mediators and cytokines. It could be a candidate for developing novel anti-inflammatory drugs .
- Studies have investigated CCG-28164’s antibacterial and antimicrobial activities. It may inhibit the growth of certain bacterial strains, making it relevant for combating infections .
- Neurodegenerative diseases are a significant health concern. CCG-28164 has shown neuroprotective potential by preserving neuronal function and reducing oxidative stress. Researchers are exploring its use in conditions like Alzheimer’s and Parkinson’s disease .
- CCG-28164’s impact on cardiovascular health has been studied. It may influence blood pressure regulation, vascular function, and lipid metabolism. These properties make it relevant for cardiovascular disease management .
- Beyond specific applications, CCG-28164 serves as a valuable synthon in drug development. Its unique chemical structure allows for modifications, leading to derivatives with diverse biological activities. Medicinal chemists use it as a building block to create new compounds .
Anticancer Potential
Anti-Inflammatory Activity
Antibacterial and Antimicrobial Properties
Neuroprotective Effects
Cardiovascular Applications
Drug Development and Chemical Biology
Mécanisme D'action
Target of Action
The primary target of CCG-28164 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Mode of Action
CCG-28164 acts as an inhibitor of Rho signaling . It inhibits the nuclear accumulation of MRTF-A, thereby disrupting the Rho signaling pathway .
Biochemical Pathways
The Rho/serum response factor (SRF) pathway is the primary biochemical pathway affected by CCG-28164 . This pathway is involved in various cellular processes, including cell adhesion, migration, invasion, and proliferation . By inhibiting this pathway, CCG-28164 can potentially disrupt these processes, particularly in the context of cancer metastasis .
Result of Action
The inhibition of the Rho/SRF pathway by CCG-28164 can lead to a decrease in the nuclear accumulation of MRTF-A . This can potentially disrupt various cellular processes, including cell adhesion, migration, invasion, and proliferation . These effects could be particularly significant in the context of cancer metastasis, where these processes play a crucial role .
Propriétés
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-9-16-11-15(19(23)21-17(16)10-13(12)2)7-8-20-18(22)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWBJNHYXXVMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.